
neurogranin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neurogranin is a useful research compound. Its molecular formula is C6H9N3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurogranin as a Biomarker in Alzheimer's Disease
This compound has emerged as a promising biomarker for synaptic dysfunction in Alzheimer's disease (AD). Research indicates that levels of this compound in cerebrospinal fluid (CSF) are significantly elevated in AD patients compared to healthy controls, suggesting its potential as an early indicator of synaptic loss and cognitive decline.
Key Findings:
- Increased CSF this compound Levels : Studies have shown that this compound levels are increased in the CSF of patients with mild cognitive impairment and AD, correlating with cognitive decline and brain atrophy .
- Predictive Value : this compound levels can predict the progression from mild cognitive impairment to AD dementia, making it a valuable tool for early diagnosis and monitoring disease progression .
- Diagnostic Utility : In comparative studies, this compound was able to differentiate between AD and other types of dementia, reinforcing its specificity as a biomarker for AD .
Applications in Creutzfeldt-Jakob Disease
This compound is also being investigated for its role in Creutzfeldt-Jakob disease (CJD), a rare and rapidly progressive neurodegenerative disorder.
Key Findings:
- Elevated Levels in CJD : Research indicates that CSF this compound concentrations are significantly elevated in CJD patients compared to normal controls, providing insights into neuronal damage associated with the disease .
- Prognostic Marker : this compound levels correlate with tau protein levels and can serve as a prognostic marker for survival time in CJD cases .
Broader Implications in Neurological Disorders
Beyond Alzheimer's disease and Creutzfeldt-Jakob disease, this compound has potential applications in several other neurological and psychiatric conditions:
- Traumatic Brain Injury : this compound may serve as a biomarker for neuronal damage following traumatic brain injury, aiding in diagnosis and recovery monitoring .
- Schizophrenia : Studies suggest that this compound might be involved in the pathophysiology of schizophrenia, potentially serving as a biomarker for this condition .
- Other Neurodegenerative Diseases : Research is ongoing to explore the role of this compound in conditions such as Parkinson's disease and multiple sclerosis, where synaptic integrity is compromised .
Data Summary
The following table summarizes key findings regarding this compound levels across various conditions:
Condition | CSF this compound Levels | Diagnostic Utility | Prognostic Value |
---|---|---|---|
Alzheimer's Disease | Increased | Differentiates from other dementias | Predicts progression from MCI to AD |
Creutzfeldt-Jakob Disease | Significantly Increased | Distinguishes from normal controls | Correlates with survival time |
Traumatic Brain Injury | Elevated | Indicates neuronal damage | Monitors recovery |
Schizophrenia | Under investigation | Potential biomarker | Not established yet |
Analyse Chemischer Reaktionen
Calmodulin Binding
Neurogranin contains an IQ motif, which is a binding domain for calmodulin (CaM) . The binding affinity of this compound for CaM is modulated by phosphorylation with protein kinase C (PKC) and oxidation with nitric oxide (NO) . Nonphosphorylated this compound regulates neuronal activity through postsynaptic binding to the calcium-free form of CaM, influencing the phosphorylation of proteins by calcium/CaM-dependent protein kinases and resulting in synaptic plasticity .
-
This compound's interaction with calmodulin affects calcium binding kinetics . this compound makes contacts with both the N- and C-domains of calmodulin, altering calcium binding .
-
This compound can both bind to apo-CaM (calmodulin without calcium) and calcium-saturated calmodulin .
-
Calcium binding weakens this compound interactions with calmodulin, making calmodulin available for target binding through calcium-dependent dissociation .
-
This compound decreases the affinity of calcium binding to the C-terminal domain of calmodulin and increases the cooperativity in calcium binding to the C-lobe of calmodulin, sharpening the threshold for the C-domain to become calcium-saturated .
Impact on CaMKII and Calcineurin Activity
This compound plays a significant role in modulating the activity of calcium/calmodulin-dependent protein kinase II (CaMKII) and calcineurin (CaN), both of which are crucial for synaptic plasticity .
-
This compound suppresses basal calcineurin activity, increasing the likelihood of CaMKII trans-autophosphorylation at high-frequency calcium spikes .
-
At low calcium spike frequencies, this compound inhibits the onset of long-term depression (LTD) by limiting calcineurin activation .
-
At intermediate frequencies, this compound facilitates LTD but limits long-term potentiation (LTP) by preventing the binding of CaMKII with calmodulin .
-
At high spike frequencies, this compound promotes LTP by enhancing CaMKII autophosphorylation .
-
Deletion of the this compound gene in mice resulted in a decreased basal level of activated CaMKII .
Phosphorylation
This compound is a substrate of protein kinase C (PKC), and its calmodulin-binding affinity is attenuated by phosphorylation .
Cleavage
This compound can be cleaved by enzymes such as calpain-1 and prolyl-endopeptidase (PREP), generating this compound fragments .
-
Calpain-1 cleaves this compound in its IQ domain upon activation by calcium ions .
-
Cleavage of this compound may be a mechanism to regulate its function .
-
C-terminal fragments of this compound, along with full-length forms, have been found in cerebrospinal fluid (CSF) .
Regulation of Calcium Dynamics
This compound regulates calcium dynamics by influencing the spatiotemporal pattern of postsynaptic calcium signals .
-
This compound accelerates calcium dissociation from calmodulin .
-
This compound regulates the spatial range of action of calcium/CaM .
-
This compound regulates the encounter rate between calcium-saturated CaM and its downstream targets during postsynaptic calcium transients .
Impact on Synaptic Plasticity
This compound is involved in the plasticity and regeneration of synapses mediated by calcium- and calmodulin-signaling pathways .
-
This compound enhances postsynaptic sensitivity and elevates synaptic strength in an activity- and NMDAR-dependent manner .
-
Potentiation of synaptic transmission modulated by this compound mimics and occludes long-term potentiation .
This compound and Alzheimer's Disease
This compound has been identified as a potential biomarker for Alzheimer's disease .
-
This compound concentrations are highest in Alzheimer's disease compared to other types of dementia .
-
C-terminal fragments, along with full-length forms of this compound, have been found at higher concentrations in CSF from Alzheimer’s disease patients .
Reaction Rate Constants
This compound influences the reaction rates of calcium binding to calmodulin (CaM) . The table below summarizes the rate constants:
Parameter | Symbol | Value | Units |
---|---|---|---|
(C-lobe of CaM) | |||
Ca2+ binding to CaM | k1 | 426 | μM-1 s-1 |
k2 | 21 | μM-1 s-1 | |
Ca2+ binding to CaM-Ng | k8 | 426 | μM-1 s-1 |
k9 | 21.5 | μM-1 s-1 | |
Ca2+ dissociation from CaM | k-1 | 5115 | s-1 |
k-2 | 8.5 | s-1 | |
Ca2+ dissociation from CaM-Ng | k-8 | 5830 | s-1 |
k-9 | 418 | s-1 | |
Ng binding to apo-CaM | k5 | 28 | μM-1 s-1 |
Ng binding to (Ca2+)-CaM | k6 | 23 | μM-1 s-1 |
Ng binding to (Ca2+)2-CaM | k7 | 2 | μM-1 s-1 |
Ng dissociation from apo-CaM | k-5 | 36 | s-1 |
Ng dissociation from (Ca2+)-CaM | k-6 | 35 | s-1 |
Ng dissociation from (Ca2+)2-CaM | k-7 | 136 | s-1 |
(N-lobe of CaM) | |||
Ca2+ binding to CaM | k3 | 500 | μM-1 s-1 |
k4 | 500 | μM-1 s-1 | |
Ca2+ dissociation from CaM | k-3 | 16000 | s-1 |
k-4 | 2000 | s-1 |
Eigenschaften
CAS-Nummer |
132654-77-4 |
---|---|
Molekularformel |
C6H9N3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.